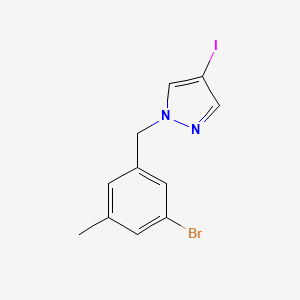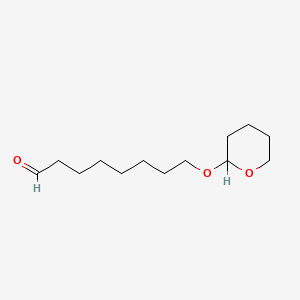
8-(Tetrahydro-2h-pyran-2-yloxy)octanal
Overview
Description
8-(Tetrahydro-2h-pyran-2-yloxy)octanal is a useful research compound. Its molecular formula is C13H24O3 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-(Tetrahydro-2h-pyran-2-yloxy)octanal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(Tetrahydro-2h-pyran-2-yloxy)octanal including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Precursor of Aldehydes : It serves as a precursor for synthesizing aldehydes. This application was demonstrated in a study by Ballini, Marcantoni, and Petrini (1992) in their work on ω-Nitroalcohols as precursors of aldehydes (Ballini, Marcantoni, & Petrini, 1992).
Inhibitor of Cholesterol Absorption and Cholesteryl Ester Transfer Protein Activity : A study by Hua et al. (2004) on the synthesis and bioactivity of chloropuupehenone and chloropuupehenol analogues showed that tetracyclic pyran diol 3, a similar compound, can inhibit intestinal cholesterol absorption and cholesteryl ester transfer protein activity (Hua et al., 2004).
Inhibitor of Cholesterol Biosynthesis : Roth et al. (1991) found that inhibitors of cholesterol biosynthesis, like 8-(Tetrahydro-2h-pyran-2-yloxy)octanal, increase in inhibitory potency with specific substituents in the pyrrole ring (Roth et al., 1991).
Catalyst in Synthesis of Tetrahydrobenzo[b]pyran Derivatives : In 2011, Tahmassebi, Bryson, and Binz described the use of 1,4-Diazabicyclo[2.2.2]octane (DABCO) as an efficient catalyst for synthesizing various tetrahydrobenzo[b]pyran derivatives, highlighting the relevance of pyran derivatives in synthesis (Tahmassebi, Bryson, & Binz, 2011).
Overcoming Cisplatin Resistance in Cancer Treatment : Dietrich et al. (2008) showed that a compound similar to 8-(Tetrahydro-2h-pyran-2-yloxy)octanal, named 2-(4-(tetrahydro-2H-pyran-2-yloxy)-undecyl)-propane-1,3-diamminedichloroplatinum(II), can overcome cisplatin resistance and induce apoptosis in cancer cells through different mechanisms than cisplatin (Dietrich et al., 2008).
Pyrolysis Studies : Álvarez-Aular et al. (2018) studied the pyrolysis of 2-(4-substituted-phenoxy)tetrahydro-2H-pyranes, which is related to 8-(Tetrahydro-2h-pyran-2-yloxy)octanal, finding that it follows first-order kinetics and yields 3,4-dihydro-2H-pyran (Álvarez-Aular et al., 2018).
Catalysis in Aerobic Oxidation : A study by Lu et al. (2008) on a copper complex with a TEMPO moiety demonstrated its use in catalyzing the selective aerobic oxidation of primary alcohols, which is relevant to the chemical properties of 8-(Tetrahydro-2h-pyran-2-yloxy)octanal (Lu et al., 2008).
Synthesis of High-Purity Compounds : Zhang Guo-fu (2012) synthesized methxyl-2-(methoxyimino)-2-[2-(tetrahydro-2H-pyran-2-yloxy)phenyl]-acetate with a high purity of 97.9%, demonstrating the chemical's utility in producing high-purity compounds (Zhang Guo-fu, 2012).
Antibacterial and Antifungal Activities : In 2017, Abdellattif et al. synthesized novel compounds via microwave that showed high antibacterial and antifungal activities, indicating potential pharmaceutical applications (Abdellattif et al., 2017).
properties
IUPAC Name |
8-(oxan-2-yloxy)octanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h10,13H,1-9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVETXUGZTFNQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCCCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60972678 | |
| Record name | 8-[(Oxan-2-yl)oxy]octanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(Tetrahydro-2h-pyran-2-yloxy)octanal | |
CAS RN |
57221-80-4 | |
| Record name | Octanal, 8-((tetrahydro-2H-pyran-2-yl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057221804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-[(Oxan-2-yl)oxy]octanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60972678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3'-(Methoxymethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8154215.png)
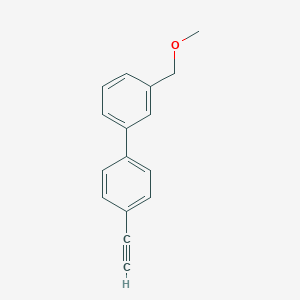
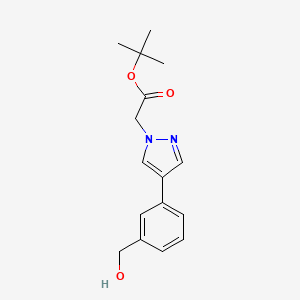
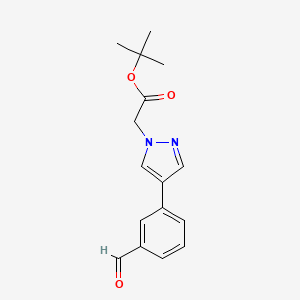
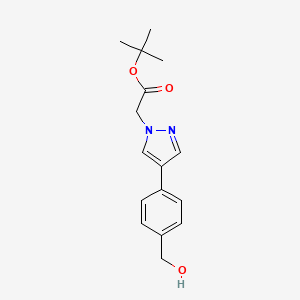
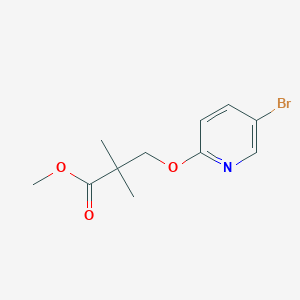
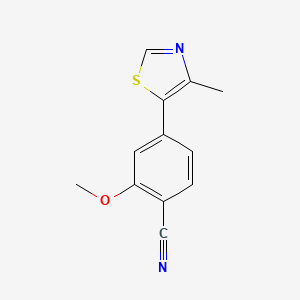
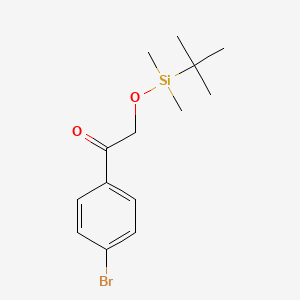
![[5-(Allyloxy)pentyl]benzyl ether](/img/structure/B8154270.png)
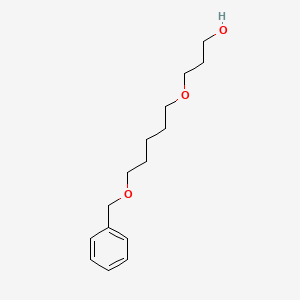
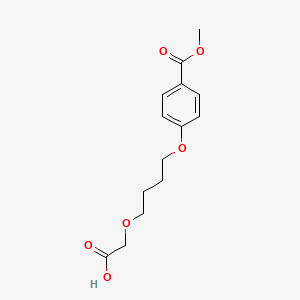
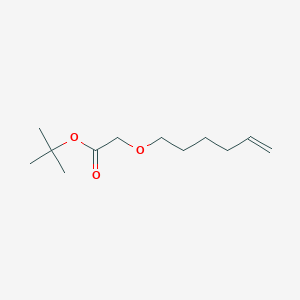
![Tert-butyl 2-[(5-oxopentyl)oxy]acetate](/img/structure/B8154292.png)
